Destetrahydrofuranyl terazosin
Overview
Description
Destetrahydrofuranyl terazosin is a chemical compound with the molecular formula C15H19N5O3. It is a derivative of terazosin, which is known for its use as an alpha-1 adrenergic antagonist. This compound is primarily used in the treatment of benign prostatic hyperplasia and hypertension .
Mechanism of Action
Target of Action
Destetrahydrofuranyl terazosin, also known as terazosin, is a quinazoline derivative alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors . These receptors are found in various tissues throughout the body, but they play a crucial role in the smooth muscle of blood vessels and the prostate .
Mode of Action
Terazosin interacts with its targets by selectively blocking the alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The blocking of these receptors leads to a decrease in arterial tone, which in turn lowers blood pressure and improves urinary flow .
Biochemical Pathways
The action of terazosin affects several biochemical pathways. One of the key pathways influenced by terazosin is the MST1-Foxo3a signaling pathway . By inhibiting this pathway, terazosin enhances mitophagy and alleviates β-cell dysfunction in the context of non-alcoholic fatty pancreas disease (NAFPD) .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption following oral administration . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours . These pharmacokinetic properties impact the bioavailability of terazosin, allowing it to effectively exert its therapeutic effects.
Result of Action
The action of terazosin leads to several molecular and cellular effects. By blocking the alpha-1-adrenoceptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . In the context of NAFPD, terazosin enhances mitophagy and alleviates β-cell dysfunction by suppressing the MST1-Foxo3a signaling pathway .
Action Environment
The action, efficacy, and stability of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . . More research is needed to fully understand how other environmental factors may influence the action of terazosin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of destetrahydrofuranyl terazosin involves several steps, starting from the basic structure of terazosinThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including crystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Destetrahydrofuranyl terazosin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane and acetonitrile are commonly used .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Destetrahydrofuranyl terazosin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.
Finasteride: Used in the treatment of benign prostatic hyperplasia but works through a different mechanism by inhibiting 5-alpha-reductase.
Uniqueness
Destetrahydrofuranyl terazosin is unique due to its specific molecular structure, which allows for selective targeting of alpha-1 adrenergic receptors. This selectivity reduces the risk of side effects compared to other non-selective alpha blockers .
Properties
IUPAC Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWLXJIJCXEGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162705 | |
Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-74-9 | |
Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102714-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Destetrahydrofuranyl terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESTETRAHYDROFURANYL TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802P08HA53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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